

## DNDI-6148 off-target effects in mammalian cells

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Compound of Interest		
Compound Name:	DNDI-6148	
Cat. No.:	B11931583	Get Quote

## **Technical Support Center: DNDI-6148**

This technical support center provides troubleshooting guides and frequently asked questions regarding the potential off-target effects of **DNDI-6148** in mammalian cells. This information is intended for researchers, scientists, and drug development professionals.

### Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **DNDI-6148**?

A1: The principal mechanism of action for **DNDI-6148** is the inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease.[1][2][3] This enzyme is crucial for parasite mRNA processing, and its inhibition leads to parasite death. Strong evidence suggests that CPSF3 is the primary molecular target in Leishmania.[4]

Q2: Are there documented off-target effects of **DNDI-6148** in mammalian cells?

A2: Publicly available research has not detailed specific molecular off-target effects of **DNDI-6148** in mammalian cells. However, preclinical studies revealed reproductive toxicity signals.[5] [6] This finding led to the deprioritization of its clinical development for leishmaniasis and a pause in its development for Chagas disease.[6][7] The underlying mechanism of this reproductive toxicity has not been fully elucidated in the available literature.[6]

Q3: What is the general safety and toxicity profile of **DNDI-6148** from preclinical and early clinical studies?



A3: **DNDI-6148** has demonstrated an acceptable safety profile in both preclinical studies and a Phase I clinical trial in healthy human volunteers.[1][2][8] Key findings include:

- General Safety: No major safety concerns were identified regarding its effects on respiratory and central nervous system functions in rats.[9]
- Cardiotoxicity: **DNDI-6148** showed no significant inhibition of the hERG potassium channel in vitro, suggesting a low risk for QT prolongation.[9]
- Genotoxicity: Standard in vitro and in vivo assays indicated no genotoxic or clastogenic potential.[9]
- Clinical Safety: In a single ascending dose study with healthy participants, adverse events
  were mild to moderate and resolved by the end of the study.[8][10] No serious adverse
  events were reported.[8][10]

Q4: What is known about the metabolism of **DNDI-6148**?

A4: In a first-in-human study, trace amounts of three metabolites were detected in plasma.[8] [10] These metabolites are formed through oxidation, deboronation, and dehydrogenation of the parent compound.[8][10] All human metabolites identified in vitro were also observed in the toxicology species (rat and monkey).[9]

### **Troubleshooting Guides**

Issue: I am observing unexpected cytotoxicity or phenotypic changes in my mammalian cell line after treatment with **DNDI-6148**.

This guide provides a systematic approach to investigate whether your observations are due to a potential off-target effect.

#### Step 1: Verify Experimental Parameters

- Compound Integrity: Ensure the purity and integrity of your **DNDI-6148** stock.
- Concentration Range: Are you using concentrations that are significantly higher than the reported efficacious concentrations against Leishmania? High concentrations are more likely to induce off-target effects.







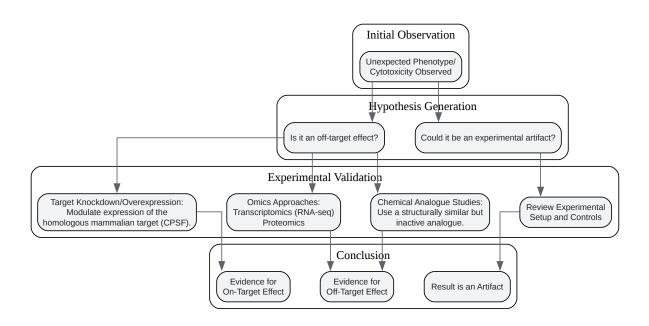
 Cell Line Health: Confirm that your mammalian cell line is healthy and free from contamination.

Step 2: Differentiate On-Target vs. Off-Target Effects The primary target of **DNDI-6148** is the Leishmania CPSF3. While mammalian cells have a homologous CPSF complex, the selectivity of **DNDI-6148** for the parasite's enzyme is a key aspect of its design. To investigate if the observed effect is related to the mammalian CPSF, consider the following:

- Target Engagement Assays: If possible, perform assays to determine if **DNDI-6148** is interacting with the mammalian CPSF complex in your cell line.
- RNA Processing Analysis: Analyze for global changes in mRNA polyadenylation or processing that might indicate inhibition of the host CPSF.

Step 3: Investigating Potential Off-Target Mechanisms If the effect appears unrelated to the known on-target mechanism, a broader investigation is warranted. The following workflow and diagram outline a potential strategy.





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Figure 1. A workflow for troubleshooting unexpected experimental results with DNDI-6148.

### **Data Presentation**

Table 1: Summary of Preclinical Safety Pharmacology of DNDI-6148



System/Assay	Species/Model	Key Finding
Central Nervous System	Rat	No major safety concerns identified up to 25 mg/kg.[9]
Respiratory System	Rat	No major safety concerns identified up to 25 mg/kg.[9]
Cardiovascular System	In vitro hERG assay	No significant inhibition of the hERG potassium channel (IC50 >30.0 μM).[9]
Telemetry in Cynomolgus monkeys	No effect on QTc interval or ECG morphology at oral doses up to 15 mg/kg.[9]	
Genetic Toxicology	In vitro and in vivo standard assays	No evidence of genotoxic or clastogenic potential.[9]
Reproductive Toxicology	Not Specified	"Pre-clinical reproductive toxicity signals" were detected, leading to the deprioritization of the compound.[5][6]

Table 2: Summary of Adverse Events in Phase I Single Ascending Dose Study

Dose Range Administered	Number of Participants	Number of Adverse Events	Severity of Adverse Events	Serious Adverse Events
10 - 380 mg	64 (including placebo)	16	All mild or moderate.[8][10]	None reported. [8][10]

Table 3: Pharmacokinetic Parameters of **DNDI-6148** in Healthy Volunteers (Single Oral Dose)



Parameter	Value Range	
Time to Maximum Concentration (tmax)	3 - 12 hours	
Mean Half-life (t1/2)	12.80 - 25.42 hours	
Renal Excretion (unchanged)	< 0.2% of dose	

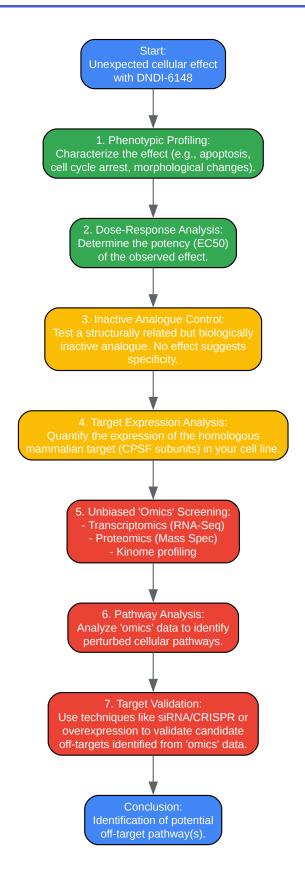
Data from a single ascending dose study in healthy participants.[8][10]

# **Experimental Protocols**

Protocol 1: General Workflow for Investigating Potential Off-Target Effects

This protocol outlines a general approach for researchers who suspect an off-target effect of **DNDI-6148** in their mammalian cell experiments.





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**Figure 2.** A stepwise protocol for the investigation of potential off-target effects.



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